molecular formula C12H7ClO3S B1370798 Dibenzo[b,d]furan-3-sulfonyl chloride CAS No. 42138-14-7

Dibenzo[b,d]furan-3-sulfonyl chloride

Cat. No.: B1370798
CAS No.: 42138-14-7
M. Wt: 266.7 g/mol
InChI Key: CGJNXSWIIBSXII-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-3-sulfonyl chloride is an organic compound with the molecular formula C12H7ClO3S. It is a derivative of dibenzofuran, where a sulfonyl chloride group is attached to the third position of the dibenzofuran ring. This compound is primarily used in research and development settings and is not intended for medicinal or household use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,d]furan-3-sulfonyl chloride typically involves the sulfonation of dibenzofuran followed by chlorination. The process can be summarized as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation and chlorination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,d]furan-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Halogenated Dibenzofurans: Formed by halogenation reactions.

Scientific Research Applications

Dibenzo[b,d]furan-3-sulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of dibenzo[b,d]furan-3-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophilic sites in organic molecules, leading to the formation of sulfonamide, sulfonate ester, and other derivatives .

Comparison with Similar Compounds

    Dibenzofuran: The parent compound, which lacks the sulfonyl chloride group.

    Benzofuran: A simpler analog with only one benzene ring fused to a furan ring.

    Dibenzodioxin: A related compound with two oxygen atoms in the central ring.

Uniqueness: Dibenzo[b,d]furan-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and research applications .

Properties

IUPAC Name

dibenzofuran-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJNXSWIIBSXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623293
Record name Dibenzo[b,d]furan-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42138-14-7
Record name Dibenzo[b,d]furan-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Aminodibenzofuran (10 g, 54.6 mol) was diazotized by dissolving in 180 mL glacial acetic acid, 50 mL water, and 14 mL concentrated hydrochloric acid at 0° C. and adding 15 mL of a 5.5 M aqueous solution of sodium nitrite. The resulting mixture was stirred for 1 hour before pouring into a solution of copper(II)chloride (2.0 g, 14.9 mmol) in 240 mL of a 1:1 mixture of benzene and glacial acetic acid saturated with sulfur dioxide. This mixture was allowed to warm to room temperature and stirred for 16 hours. The reaction was partitioned between water and chloroform. The chloroform layer was washed with water, dried over magnesium sulfate, filtered, and concentrated to give the title compound as a yellowish solid; melting point=142-144° C.
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